molecular formula C16H17NO B3119649 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 25263-48-3

6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B3119649
CAS RN: 25263-48-3
M. Wt: 239.31 g/mol
InChI Key: XGLBDOMSNOULHH-UHFFFAOYSA-N
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Patent
US06608203B2

Procedure details

Sodium borohydride (0.945 g, 24.96 mmol) was added in small portions to a solution of 6-methoxy-1-phenyl-3,4-dihydroisoquinoline (1.480 g, 6.24 mmol) in MeOH (50 ml) at 0° C. The reaction mixture was stirred for 30 min, warmed to rt and stirred at rt for 19 hr, then quenched by the dropwise addition of H2O (10 ml). Excess MeOH was removed by evaporation and the resulting aqueous solution was extracted with CHCl3 (4×10 ml). The combined organic extracts were dried over MgSO4 and concentrated in vacuo to give 1.308 g (88% yield) of white solid.
Quantity
0.945 g
Type
reactant
Reaction Step One
Name
6-methoxy-1-phenyl-3,4-dihydroisoquinoline
Quantity
1.48 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][O:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[C:11]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[N:10][CH2:9][CH2:8]2>CO>[CH3:3][O:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[CH:11]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[NH:10][CH2:9][CH2:8]2 |f:0.1|

Inputs

Step One
Name
Quantity
0.945 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
6-methoxy-1-phenyl-3,4-dihydroisoquinoline
Quantity
1.48 g
Type
reactant
Smiles
COC=1C=C2CCN=C(C2=CC1)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at rt for 19 hr
Duration
19 h
CUSTOM
Type
CUSTOM
Details
quenched by the dropwise addition of H2O (10 ml)
CUSTOM
Type
CUSTOM
Details
Excess MeOH was removed by evaporation
EXTRACTION
Type
EXTRACTION
Details
the resulting aqueous solution was extracted with CHCl3 (4×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=C2CCNC(C2=CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.308 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.